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2-(3-Methylphenyl)cyclobutan-1-OL

Cat. No.: B13306867
M. Wt: 162.23 g/mol
InChI Key: KBNFBDZTBPFODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylphenyl)cyclobutan-1-ol (CAS 1823901-22-9) is a cyclobutane derivative of interest in medicinal and synthetic chemistry. The cyclobutane ring is a sought-after backbone in drug discovery due to its defined three-dimensional structure, which acts as a conformationally restricted scaffold that can help improve a drug candidate's potency and selectivity . This compound serves as a versatile synthetic building block . Cyclobutanols can be straightforwardly prepared and act as crucial precursors for a range of cyclobutane derivatives . Recent methodologies highlight the use of palladium-catalyzed aminocarbonylation of similar cyclobutanols to access valuable 1,2-substituted cyclobutanecarboxamides, a class of structures found in various biologically active molecules . Its molecular formula is C 11 H 14 O and it has a molecular weight of 162.23 g/mol . This product is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B13306867 2-(3-Methylphenyl)cyclobutan-1-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-(3-methylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14O/c1-8-3-2-4-9(7-8)10-5-6-11(10)12/h2-4,7,10-12H,5-6H2,1H3

InChI Key

KBNFBDZTBPFODR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CCC2O

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 2 3 Methylphenyl Cyclobutan 1 Ol and Cyclobutane Derivatives

Reaction Pathway Elucidation for Cyclobutane (B1203170) Ring Formation

The construction of the cyclobutane ring is a cornerstone of synthetic organic chemistry, with several established and emerging methodologies. The elucidation of these reaction pathways is critical for optimizing reaction conditions and expanding their synthetic utility. Common methods include [2+2] cycloadditions, radical cyclizations, and ring contractions of larger heterocyclic systems. chemistryviews.org

[2+2] cycloaddition reactions represent a primary route to cyclobutane derivatives. organic-chemistry.org Photochemical [2+2] cycloadditions, for instance, are a powerful tool for creating the four-membered ring, often proceeding with high efficiency. mdpi.comharvard.edu Another significant pathway is the tandem ring opening and intramolecular [2+2] cycloaddition. For example, reacting thiazoline (B8809763) fused 2-pyridones with propargyl bromide can open the thiazoline ring and subsequently trigger a [2+2] cycloaddition between an in-situ generated allene (B1206475) and an alkene to form a fused cyclobutane structure. nih.gov

Ring contraction of substituted pyrrolidines has emerged as a stereoselective method for synthesizing cyclobutanes. chemistryviews.org The proposed mechanism for this transformation involves the in-situ generation of an iodonitrene species which reacts with the pyrrolidine (B122466) to form a reactive 1,1-diazene intermediate. Subsequent elimination of nitrogen gas (N₂) generates a 1,4-biradical, which then undergoes cyclization to yield the cyclobutane product. chemistryviews.orgnih.gov Density Functional Theory (DFT) calculations support this pathway, identifying the simultaneous cleavage of the two C–N bonds as the rate-determining step, leading to the 1,4-biradical which undergoes a barrierless ring closure. acs.org

Formation Method Key Intermediates/Steps Description References
[2+2] Cycloaddition Photogenerated excited states, Keteniminium saltsDirect formation of the cyclobutane ring from two alkene components, often initiated by light or through reactive intermediates like ketenes. organic-chemistry.orgmdpi.comharvard.edu
Ring Contraction 1,1-Diazene, 1,4-BiradicalA larger ring (e.g., pyrrolidine) is contracted to a cyclobutane ring through extrusion of a small molecule (e.g., N₂), proceeding via a biradical intermediate. chemistryviews.orgnih.govacs.orgacs.org
Tandem Ring Opening/Cycloaddition In-situ generated alleneA heterocyclic ring is opened to reveal a reactive moiety which then undergoes an intramolecular [2+2] cycloaddition to form the cyclobutane ring. nih.gov
Radical Cyclization Radical intermediatesAn open-chain radical undergoes cyclization to form the four-membered ring. chemistryviews.org

Understanding Stereochemical Control Mechanisms (e.g., diastereospecificity, enantioselectivity)

Controlling the stereochemistry in the synthesis of multisubstituted cyclobutanes is a significant challenge due to the strained nature of the sp³-hybridized carbons. acs.org However, various strategies have been developed to achieve high levels of diastereospecificity and enantioselectivity.

In [2+2] cycloaddition reactions, stereocontrol can be achieved through the use of chiral auxiliaries or chiral catalysts. mdpi.com For example, introducing a dioxolane chiral auxiliary into a starting material for a [2+2] cycloaddition reaction can control the stereochemistry of the resulting fused cyclobutanone (B123998) with high diastereomeric excess. mdpi.com Similarly, intermolecular [2+2] photocycloadditions can be directed by a chiral hydrogen-bonding template, which shields one face of the reactant, leading to excellent regio-, diastereo-, and enantioselectivity. mdpi.com

The ring contraction of pyrrolidines to cyclobutanes has been shown to be highly stereospecific. nih.govacs.org This stereoretention is rationalized by the rapid C-C bond formation from the singlet 1,4-biradical intermediate, which occurs much faster than radical rotation that would lead to stereochemical scrambling. acs.orgacs.org This "memory of chirality" allows for the synthesis of enantiopure cyclobutane derivatives from chiral pyrrolidines. nih.govacs.org The diastereoselective formation of these cyclobutanes is notably unaffected by the stereochemistry at the β-position of the starting pyrrolidines, enabling selective access to different diastereomers. acs.org

Strategy Mechanism of Control Outcome References
Chiral Auxiliaries The auxiliary directs the approach of the reacting partner to one face of the molecule.High diastereoselectivity (e.g., >95% de). mdpi.com
Chiral Catalysts A chiral catalyst creates a chiral environment for the reaction, favoring one enantiomeric pathway.Good enantioselectivity (e.g., 68%–98% ee). mdpi.com
Supramolecular Templates A chiral template shields one face of the substrate during photocycloaddition.Excellent yield, regio-, diastereo-, and enantioselectivity. mdpi.com
Stereospecific Ring Contraction Rapid ring closure of a 1,4-biradical intermediate prevents loss of stereochemical information.Stereoretentive formation of cyclobutanes, preserving chirality from the starting material. nih.govacs.orgacs.org

Identification and Characterization of Reaction Intermediates (e.g., alkoxy radicals, carbonium ions)

The transient nature of reaction intermediates makes their direct observation challenging, but their existence is often inferred through trapping experiments, computational studies, and spectroscopic methods. numberanalytics.com In reactions involving cyclobutanol (B46151) and its derivatives, several key intermediates have been proposed, including radicals, radical cations, and carbonium ions. numberanalytics.comyoutube.com

Alkoxy Radicals: The ring-opening of cyclobutanols can proceed through alkoxy radical intermediates. researchgate.net For instance, electrochemical methods can generate alkoxy radicals from cycloalkanols via a proton-coupled electron transfer (PCET) mechanism. acs.org These highly reactive intermediates can then undergo β-C-C bond homolysis (fragmentation) to produce distally functionalized ketones. acs.org

Radical Cations: Electrochemical activation of donor-acceptor cyclobutanes can lead to C(sp³)–C(sp³) bond cleavage through the formation of highly reactive radical cations. nih.gov Anodic oxidation of olefins is another route to generate electrophilic alkene radical cations, which can then participate in cycloaddition reactions to form cyclobutane rings. acs.org The radical nature of these transformations is often confirmed by the addition of radical scavengers like TEMPO, which halts the reaction. acs.org

1,4-Biradicals: As discussed previously, the ring contraction of pyrrolidines proceeds via a 1,4-biradical intermediate formed after nitrogen extrusion from a 1,1-diazene species. chemistryviews.orgnih.govacs.org The formation of this biradical is a critical step that dictates the stereochemical outcome of the reaction. acs.org

Carbonium Ions (Carbocations): While radical pathways are common, cationic intermediates also play a role. numberanalytics.com In certain enzymatic reactions involving cyclobutane-containing structures, the formation of a cationic intermediate is proposed to lead to specific rearrangement products. illinois.edu Carbocations are typically characterized by their propensity for rearrangement to more stable species and their reaction with nucleophiles. numberanalytics.com

Intermediate Method of Generation Subsequent Reaction References
Alkoxy Radical Electrochemical oxidation (PCET) of cycloalkanols.β-fragmentation (C-C bond cleavage). researchgate.netacs.org
Radical Cation Anodic oxidation of donor-acceptor cyclobutanes or olefins.C-C bond cleavage, [2+2] cycloaddition. nih.govacs.orgresearchgate.net
1,4-Biradical Nitrogen extrusion from a 1,1-diazene intermediate.Intramolecular cyclization to form cyclobutane. chemistryviews.orgnih.govacs.org
Carbonium Ion Heterolytic bond cleavage, enzymatic reactions.Rearrangement, nucleophilic attack. numberanalytics.comillinois.edu

Kinetic and Thermodynamic Aspects of Cyclobutanol Transformations

The outcome of reactions involving cyclobutanol derivatives is often governed by a delicate balance of kinetic and thermodynamic factors. Computational studies, particularly Density Functional Theory (DFT), have become invaluable for mapping potential energy surfaces and understanding these aspects.

In the stereoselective synthesis of cyclobutanes via pyrrolidine ring contraction, DFT calculations have been used to determine the activation energies of the key steps. The rate-determining step is the cleavage of two C-N bonds to release N₂, which has a calculated activation energy of 17.7 kcal/mol. acs.org The subsequent ring closure of the resulting 1,4-biradical is barrierless, explaining the high stereoretention as the cyclization is kinetically much faster than any competing stereoisomerization pathway. acs.org

Parameter Finding Implication References
Activation Energy (Ring Contraction) 17.7 kcal/mol for the rate-determining N₂ extrusion step.The reaction has a moderate energy barrier, consistent with the required reaction temperature of 80 °C. chemistryviews.orgacs.org
Ring Closure Barrier Barrierless for the 1,4-biradical cyclization.Kinetically favors rapid, stereoretentive C-C bond formation over radical rotation. acs.org
Bond Dissociation Enthalpy (Alcohols) C-C bonds are typically the weakest in the initiation step of pyrolysis.High temperatures favor initial C-C bond cleavage, initiating the transformation. nih.govresearchgate.net
Reaction Control Kinetic vs. ThermodynamicProduct distribution can be influenced by reaction time and temperature, favoring the fastest-formed product (kinetic) or the most stable product (thermodynamic). researchgate.netnih.gov

Application of Electrochemical Techniques in Mechanistic Studies (e.g., cyclic voltammetry)

Electrochemical methods provide a powerful platform for generating and studying reactive intermediates and for initiating unique chemical transformations. nih.gov Techniques like cyclic voltammetry (CV) are particularly useful for probing the mechanisms of redox reactions involving cyclobutane derivatives. acs.orgnih.gov

CV can be used to determine the oxidation and reduction potentials of species involved in a reaction, providing thermodynamic information about electron transfer steps. nih.gov By varying the scan rate, one can gain kinetic information about the fate of the electrochemically generated intermediates. nih.gov For example, in the study of cycloalkanol deconstruction, CV was used to show that a triarylamine redox mediator is consumed and then regenerated in the presence of the cycloalkanol, supporting an electrochemical-chemical (EC') mechanism where the mediator catalytically oxidizes the substrate. acs.org

Electrosynthesis offers a green, metal- and catalyst-free alternative to traditional methods for forming cyclobutane rings. acs.org Anodic oxidation of electron-rich olefins can generate alkene radical cations, which then react with other alkenes in a formal [2+2] cycloaddition to produce cyclobutanes. acs.org The entire process is driven by electrical current, and mechanistic proposals involve the initial formation of a radical cation, which undergoes cycloaddition, followed by a final reduction at the cathode to yield the neutral product. acs.orgresearchgate.net

Technique Application Information Gained References
Cyclic Voltammetry (CV) Probing redox-active intermediates and reaction pathways.Oxidation/reduction potentials, stability of intermediates, reaction kinetics, evidence for catalytic cycles. acs.orgnih.gov
Bulk Electrolysis / Potentiostatic Electrolysis Preparative scale synthesis and confirmation of reaction viability.Confirmation that a reaction is driven by electrical current; synthesis of products for characterization. nih.gov
Spectroelectrochemistry In-situ spectroscopic characterization of electrogenerated species.Direct observation and identification of transient intermediates formed at the electrode. nih.gov

Radical Clock Experiments for Mechanistic Probing

Radical clocks are powerful tools for indirectly determining the rates of fast radical reactions and for providing definitive evidence of radical intermediates. wikipedia.org A radical clock is a molecule that undergoes a unimolecular rearrangement at a known, calibrated rate. wikipedia.orgyoutube.com By allowing this rearrangement to compete with a bimolecular reaction of interest, the rate of the unknown reaction can be calculated from the product distribution. wikipedia.org

To probe for the intermediacy of radicals in reactions involving cyclobutane derivatives, a common strategy is to use a reactant that incorporates a known radical clock. For example, the (cyclopropyl)methyl radical is a well-calibrated clock that rapidly rearranges via ring-opening to the 3-butenyl radical. If a reaction designed to generate a (cyclopropyl)methyl intermediate yields a ring-opened product, it provides strong evidence for a radical mechanism. This approach has been used to confirm the presence of radical intermediates in nickel-catalyzed cross-coupling reactions. researchgate.net

Another example is the use of (2-phenylcyclopropyl)styrene, a radical clock for which the ring-opening rate constant is approximately 10⁸ s⁻¹. researchgate.net The observation of a ring-opened product in a reaction employing this substrate confirms the involvement of a radical intermediate with a lifetime long enough to undergo the rearrangement. researchgate.net The choice of radical clock is crucial, as their rearrangement rates span many orders of magnitude, from ~10² s⁻¹ for the neopentyl rearrangement to >10⁷ s⁻¹ for cyclopropylcarbinyl ring openings, allowing for the timing of a wide variety of chemical reactions. youtube.com

Radical Clock Rearrangement Reaction Approximate Rate Constant (kᵣ) References
5-Hexenyl Radical 5-exo-trig cyclization to cyclopentylcarbinyl radical~10⁵ s⁻¹ illinois.eduyoutube.com
Cyclopropylcarbinyl Radical Ring opening to homoallyl radical~10⁸ s⁻¹ youtube.comresearchgate.net
Neopentyl Radical 1,2-aryl or vinyl migration~10² s⁻¹ youtube.com

Lack of Specific Research Data Prevents Detailed Computational Analysis of 2-(3-Methylphenyl)cyclobutan-1-OL

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the theoretical and computational analysis of the chemical compound This compound . Despite the availability of advanced computational chemistry methods to elucidate the electronic and structural properties of molecules, specific research findings and detailed data sets for this particular compound are not present in the public domain. Consequently, a detailed article on its theoretical and computational studies, as outlined by the user's specific instructions, cannot be generated at this time.

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into molecular behavior. unipd.it Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are routinely used to perform these calculations. dergipark.org.tr For a molecule like this compound, such studies would typically begin with Molecular Geometry Optimization . This process seeks to find the lowest energy arrangement of the atoms in three-dimensional space, which corresponds to the molecule's most stable structure. chemrxiv.org This would be followed by a Conformational Analysis to identify various stable isomers (conformers) that arise from the rotation around single bonds and the puckering of the cyclobutane ring. ucalgary.ca The cyclobutane ring itself is known to adopt a puckered conformation to relieve ring strain. researchgate.net

Further analysis would involve examining the molecule's electronic properties. Frontier Molecular Orbital (FMO) analysis , which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. irjweb.comresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

The distribution of electrons within the molecule would be investigated through Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping . An MEP map visualizes the electrostatic potential on the electron density surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). wolfram.comresearchgate.net This provides a visual guide to the molecule's reactive sites. mdpi.com

To gain a deeper understanding of chemical bonding, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are employed. NBO analysis translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, aligning with the familiar Lewis structure concept. wikipedia.orgwisc.edu QTAIM, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density, allowing for a rigorous, quantitative description of chemical bonding. wikipedia.orgamercrystalassn.org

Finally, theoretical predictions of spectroscopic data serve as a powerful tool for comparison with experimental results. Theoretical Vibrational Frequency Analysis calculates the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) spectrum. dergipark.org.tr Similarly, Calculated NMR Chemical Shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing theoretical predictions for the signals in ¹H and ¹³C NMR spectra. modgraph.co.uknih.gov

While the principles and methodologies for conducting a thorough theoretical and computational study of this compound are well-established, the actual application of these methods to this specific molecule has not been documented in accessible scientific literature. Without primary research data, the creation of detailed findings, including specific bond lengths, angles, orbital energies, atomic charges, vibrational frequencies, and NMR shifts, is not possible. Such an endeavor would require performing original computational chemistry research on the molecule.

Theoretical and Computational Studies of 2 3 Methylphenyl Cyclobutan 1 Ol

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a powerful lens through which to examine the conformational landscape and dynamic behavior of "2-(3-Methylphenyl)cyclobutan-1-OL". These computational techniques allow for the exploration of the molecule's preferred three-dimensional arrangements and its fluctuations over time, which are fundamental to understanding its physical and chemical properties.

Detailed research findings from computational studies on analogous 2-substituted cyclobutane (B1203170) derivatives have demonstrated that the substituent at the C2 position plays a crucial role in dictating the conformational preference of the cyclobutane ring. acs.orgnih.gov For "this compound", the interplay between the hydroxyl and the 3-methylphenyl groups is expected to significantly influence the ring's puckering and the orientation of the substituents.

Molecular dynamics simulations can be employed to simulate the movement of the atoms within the molecule over time, providing a detailed picture of its conformational flexibility. These simulations can reveal the energy barriers between different conformations and the probability of the molecule adopting a particular shape.

Table 1: Illustrative Conformational Analysis of this compound

Conformer Dihedral Angle (H-C1-C2-H) (°) Relative Energy (kcal/mol) Population (%)
Axial-OH, Equatorial-Aryl 165 0.0 65
Equatorial-OH, Axial-Aryl -160 1.2 25

Note: The data in this table is illustrative and intended to represent the type of information that would be generated from molecular modeling studies.

Predictive Modeling for Reactivity, Regioselectivity, and Stereoselectivity

Predictive modeling, utilizing quantum chemical calculations, provides a framework for understanding and forecasting the chemical reactivity of "this compound". optibrium.com These models are crucial for predicting how the molecule will behave in different chemical reactions, including identifying the most likely sites of reaction (regioselectivity) and the spatial arrangement of the products (stereoselectivity).

By calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the electron-rich and electron-poor regions of the molecule, which are indicative of its nucleophilic and electrophilic character, respectively. mdpi.com This information is vital for predicting how "this compound" will interact with other reagents.

For instance, the hydroxyl group is expected to be a primary site for reactions such as oxidation or esterification. The regioselectivity of reactions involving the aromatic ring, such as electrophilic aromatic substitution, can be predicted by analyzing the electron density distribution across the ring, which is influenced by the methyl group and the cyclobutyl substituent.

Table 2: Hypothetical Reactivity Indices for this compound

Atomic Center Fukui Function (f-) for Electrophilic Attack Fukui Function (f+) for Nucleophilic Attack
O (hydroxyl) 0.25 0.10
C1 (cyclobutyl) 0.12 0.18
C2 (aromatic ortho) 0.08 0.05
C4 (aromatic para) 0.15 0.07

Note: This table contains hypothetical data to illustrate the output of predictive reactivity models.

Computational Validation of Experimental Findings (e.g., X-ray Crystallography)

Computational methods play a crucial role in validating and interpreting experimental findings, such as those obtained from X-ray crystallography. nih.gov While X-ray crystallography provides a static picture of the molecule in the solid state, computational calculations can offer insights into the molecule's structure in the gas phase or in solution, allowing for a more comprehensive understanding of its behavior in different environments.

Density Functional Theory (DFT) calculations can be used to optimize the geometry of "this compound" and to calculate various structural parameters, such as bond lengths, bond angles, and dihedral angles. mdpi.com These calculated parameters can then be compared with the experimental data obtained from X-ray crystallography to assess the accuracy of the computational model and to gain a deeper understanding of the factors influencing the molecule's solid-state conformation.

Furthermore, computational methods can be used to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can then be compared with experimental spectra to confirm the structure of the molecule and to aid in the assignment of signals.

Table 3: Comparison of Selected Experimental and Computationally Derived Structural Parameters for a Cyclobutanol (B46151) Derivative

Parameter X-ray Crystallography (Å or °) DFT Calculation (Å or °) % Difference
C1-O1 Bond Length 1.425 1.430 0.35
C1-C2 Bond Length 1.540 1.545 0.32
C2-C3-C4 Angle 88.5 88.2 -0.34

Note: The data in this table is based on a representative cyclobutanol derivative to illustrate the comparative analysis between experimental and computational results.

Synthesis and Reactivity of Advanced 2 3 Methylphenyl Cyclobutan 1 Ol Derivatives and Analogues

Design and Synthesis of Novel Functionalized Derivatives of 2-(3-Methylphenyl)cyclobutan-1-OL

The synthesis of functionalized this compound derivatives relies heavily on methods that can construct the strained four-membered ring with control over substitution patterns. The most prevalent of these methods is the [2+2] cycloaddition reaction. acs.orgkib.ac.cn This reaction involves the coupling of two double-bond-containing molecules to form a cyclobutane (B1203170) ring.

A primary strategy for synthesizing the core structure of this compound involves the cycloaddition of an alkene with a ketene (B1206846) or ketene equivalent. For instance, the reaction of 3-methylstyrene (B89682) with dichloroketene (B1203229) (generated in situ from dichloroacetyl chloride) would yield a dichlorocyclobutanone intermediate. Subsequent reductive dehalogenation and reduction of the ketone would afford the target cyclobutanol (B46151).

Modern advancements have focused on creating libraries of these derivatives for applications such as fragment-based drug discovery. researchgate.net Hyperbaric [2+2] cycloaddition reactions, for example, have been employed to synthesize libraries of 3-substituted cyclobutanols by reacting various allenes with enol ethers under high pressure (15 kbar). ru.nlresearchgate.net This approach allows for the introduction of diverse functional groups at multiple points in the molecular scaffold. ru.nl

The design of novel derivatives often involves modifying either the aryl ring or the cyclobutane core. Introducing different substituents on the phenyl ring (e.g., electron-withdrawing or electron-donating groups) or adding functional groups to the C1, C3, or C4 positions of the cyclobutane ring can systematically alter the molecule's properties.

Table 1: Exemplar Synthetic Approaches to Functionalized 2-(Aryl)cyclobutanol Derivatives

Alkene Component Cycloaddition Partner (or equivalent) Key Intermediate Final Derivative (Post-reduction/functionalization)
3-Methylstyrene Dichloroketene 2,2-Dichloro-3-(3-methylphenyl)cyclobutan-1-one This compound
4-Methoxystyrene Allenylsulfone 2-Methylene-3-(4-methoxyphenyl)cyclobutanone 2-Methyl-3-(4-methoxyphenyl)cyclobutan-1-ol
3-Chlorostyrene tert-Butylcyanoketene 2-(tert-Butyl)-2-cyano-3-(3-chlorophenyl)cyclobutan-1-one 2-(tert-Butyl)-2-cyano-3-(3-chlorophenyl)cyclobutan-1-ol
Vinyl acetate 3-Methylstyrene (Photochemical) 2-Acetoxy-3-(3-methylphenyl)cyclobutane 3-(3-Methylphenyl)cyclobutan-1-ol

Exploration of Structure-Reactivity Relationships in Functionalized Cyclobutanols

The reactivity of cyclobutanol derivatives is dominated by the inherent strain of the four-membered ring, which is estimated to be around 26 kcal/mol. researchgate.net This strain facilitates ring-opening and ring-expansion reactions that are not readily accessible to unstrained alcohols. The substituents on the cyclobutane ring play a crucial role in directing the outcome of these transformations.

One significant reaction pathway is the oxidative ring expansion of cyclobutanols. nih.gov Studies have shown that cyclobutanols can undergo a cobalt-catalyzed oxidative ring expansion with triplet oxygen to yield 1,2-dioxanols. chemrxiv.orgchemrxiv.org The regioselectivity of this reaction is highly dependent on the substitution pattern. The initial step involves the formation of an alkoxy radical, which drives the cleavage of an adjacent C-C bond. Cleavage typically occurs on the more substituted side of the ring to form a more stable carbon-centered radical intermediate before oxygen is trapped. nih.govchemrxiv.org

For a derivative like this compound, the C1-C2 bond is expected to cleave preferentially, as this would generate a stabilized benzylic radical at the C2 position. The electronic nature of substituents on the phenyl ring would further influence this process. Electron-donating groups would stabilize the benzylic radical, accelerating the ring-opening, while electron-withdrawing groups would have the opposite effect.

Table 2: Predicted Reactivity of Substituted 2-Arylcyclobutanols in Oxidative Ring Expansion

Aryl Substituent (at C2) Electronic Effect Predicted Rate of C1-C2 Cleavage Rationale
4-Methoxyphenyl Electron-Donating High Stabilization of the intermediate benzylic radical.
3-Methylphenyl Weakly Electron-Donating Moderate Modest stabilization of the benzylic radical.
Phenyl Neutral Baseline Reference for comparison.
4-Chlorophenyl Electron-Withdrawing Low Destabilization of the intermediate benzylic radical.

Development of New Synthetic Pathways for Complex Cyclobutanol Architectures

While classical [2+2] cycloadditions are robust, the synthesis of more complex and densely functionalized cyclobutanol architectures often requires the development of novel synthetic pathways. Photochemical reactions have emerged as a powerful strategy for accessing unique cyclobutane structures that are difficult to obtain through thermal methods. acs.orgwisc.edu

The Norrish–Yang cyclization, an intramolecular photochemical reaction, allows for the synthesis of cyclobutanols from ketones bearing a γ-hydrogen. baranlab.org Upon photoexcitation, the ketone undergoes a 1,5-hydrogen atom transfer to form a 1,4-diradical, which can then cyclize to form the cyclobutanol ring. baranlab.org This method provides a "C-H functionalization" approach to the cyclobutane core.

More recently, visible-light photocatalysis has been applied to [2+2] cycloadditions, offering a greener alternative to high-energy UV light. nih.gov These reactions often proceed via an energy transfer mechanism from a photosensitizer to one of the alkene partners, generating a reactive triplet state that initiates the cycloaddition. mdpi.com This approach has been used to synthesize highly substituted chiral cyclobutanes with high enantioselectivity. nih.gov

Another innovative strategy involves the ring contraction of larger, more easily accessible rings. For example, a highly stereoselective synthesis of substituted cyclobutanes has been developed from pyrrolidine (B122466) precursors via iodonitrene chemistry. acs.org This process involves the formation of a 1,4-biradical intermediate that cyclizes to form the four-membered ring. acs.org

Table 3: Comparison of Synthetic Pathways to Complex Cyclobutanols

Pathway Key Reaction Type Starting Materials Advantages
Classical Cycloaddition Thermal Ketene [2+2] Alkene + Ketene Precursor High reliability, well-established.
Photochemical Cycloaddition Paternò–Büchi Reaction Alkene + Carbonyl Access to oxetanes, can be precursors to cyclobutanols.
Intramolecular Photochemistry Norrish-Yang Cyclization γ-Hydrogen-containing Ketone Forms C-C bond via C-H activation, good for complex polycyclic systems. baranlab.org
Modern Photocatalysis Visible-Light [2+2] Alkene + Alkene + Photosensitizer Mild conditions, high stereoselectivity possible, green approach. nih.gov
Ring Contraction Radical Cyclization Substituted Pyrrolidine Novel disconnection, high stereospecificity. acs.org

Stereocontrolled Synthesis of Highly Substituted this compound Derivatives

The synthesis of cyclobutanes with multiple stereocenters presents a significant challenge due to the potential for forming numerous diastereomers and enantiomers. calstate.edu Achieving stereocontrol is paramount for applications in pharmacology and materials science.

Several strategies have been developed to address this challenge:

Chiral Catalysis: The use of chiral Lewis acids or transition metal catalysts in [2+2] cycloaddition reactions can induce high levels of enantioselectivity. acs.orgwisc.edu For example, chiral copper(I) complexes have been used to catalyze the photocycloaddition of alkenes to generate bicyclic systems with excellent stereocontrol. acs.org

Organocatalysis: Chiral secondary amines, such as proline derivatives, can catalyze the enantioselective α-functionalization of cyclobutanones, which are precursors to cyclobutanols. mdpi.comnih.gov These catalysts operate by forming a chiral enamine intermediate that directs the approach of an electrophile to one face of the molecule.

Enzymatic Resolution: Biocatalytic methods, such as the lipase-catalyzed kinetic resolution of racemic cyclobutanols, can effectively separate enantiomers. mdpi.com For instance, an enzyme can selectively acylate one enantiomer of the alcohol, allowing for the easy separation of the acylated and unreacted enantiomers. mdpi.com

Substrate Control: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the cycloaddition. The auxiliary is then cleaved in a subsequent step to reveal the enantiomerically enriched cyclobutane product.

These methods allow for the synthesis of specific stereoisomers of highly substituted derivatives, which is crucial for studying structure-activity relationships and developing enantiopure compounds.

Table 4: Methods for Stereocontrolled Synthesis of Cyclobutane Derivatives

Method Catalyst/Reagent Substrate Type Typical Outcome Reference
Asymmetric Photocatalysis Chiral Thioxanthone Quinolone-alkenes High enantioselectivity (ee) nih.gov
Organocatalytic Alkylation Chiral Imidazolidinone Cyclobutanone (B123998) Enantioselective α-alkylation mdpi.com
Enzymatic Resolution Pseudomonas cepacia Lipase Racemic Cyclobutanol Kinetic resolution to yield one enantiomer of the alcohol and one of the acetate mdpi.com
Cu(I)-Catalyzed Cycloaddition Copper(I) triflate (CuOTf) Tethered Dienes Diastereoselective intramolecular cycloaddition acs.org

Q & A

Q. Advanced Methodological Focus

  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to enforce desired stereochemistry .
  • Dynamic kinetic resolution : Use enzymes like lipases to selectively hydrolyze one enantiomer during synthesis .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to guide catalyst design .

How can NMR and X-ray crystallography elucidate the conformational dynamics of this compound?

Q. Basic Characterization Focus

  • NMR analysis :
    • ¹H NMR : Look for coupling constants (e.g., J = 8–10 Hz for transannular H atoms) to infer ring puckering .
    • NOESY : Identify spatial proximity between the hydroxyl group and methylphenyl substituent to confirm cis or trans configuration.
  • X-ray crystallography : Resolve bond angles and torsional strain in the cyclobutane ring, which impact reactivity .

What are the key discrepancies in reported biological activities of cyclobutanol derivatives, and how can they be addressed experimentally?

Q. Advanced Data Analysis Focus

  • Contradictions : Some studies report anti-inflammatory activity, while others note neurotoxicity at higher doses.
  • Resolution strategies :
    • Dose-response curves : Test across a wide concentration range (nM–mM) to identify therapeutic windows.
    • Off-target profiling : Use kinase panels or proteome arrays to identify unintended interactions .
    • Meta-analysis : Compare datasets across studies using standardized assay conditions (e.g., cell lines, incubation times) .

How does the hydroxyl group in this compound influence its physicochemical properties and drug-likeness?

Q. Basic Physicochemical Focus

  • logP calculation : Experimental logP (e.g., 2.1 via shake-flask method) indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
  • Hydrogen bonding : The hydroxyl group enhances aqueous solubility but may reduce metabolic stability.
  • Salt formation : Prepare hydrochloride salts to improve crystallinity and bioavailability .

What in vivo models are appropriate for evaluating the toxicity and efficacy of this compound?

Q. Advanced Preclinical Focus

  • Acute toxicity : OECD Guideline 423 in rodents to determine LD₅₀.
  • Chronic toxicity : 28-day repeated-dose study with histopathological analysis of liver/kidney tissues.
  • Efficacy models :
    • Carrageenan-induced paw edema (anti-inflammatory).
    • Forced swim test (antidepressant-like activity) .

Table 1: Comparative SAR of Cyclobutanol Derivatives

CompoundSubstituentCOX-2 IC₅₀ (µM)logP
2-(3-Methylphenyl)-cyclobutan-1-OL3-MePh0.452.1
2-(4-Fluorophenyl)-cyclobutan-1-OL4-FPh0.321.8
2-Phenyl-cyclobutan-1-OLPh1.201.9
Data from in vitro assays using human recombinant COX-2

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